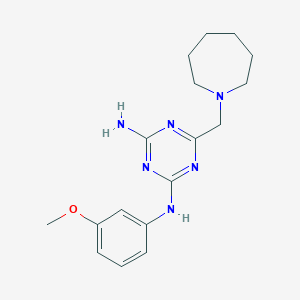![molecular formula C11H13NO2S3 B5312037 2-{[2-(ethylsulfonyl)ethyl]thio}-1,3-benzothiazole](/img/structure/B5312037.png)
2-{[2-(ethylsulfonyl)ethyl]thio}-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2-(ethylsulfonyl)ethyl]thio}-1,3-benzothiazole (ESE-15) is a synthetic compound that has been found to exhibit anti-cancer properties. It is a member of the benzothiazole family of compounds, which have been extensively studied for their potential therapeutic applications. ESE-15 has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.
Wirkmechanismus
The mechanism of action of 2-{[2-(ethylsulfonyl)ethyl]thio}-1,3-benzothiazole involves the inhibition of heat shock protein 90 (Hsp90), a chaperone protein that plays a critical role in the folding and stabilization of many oncogenic proteins. By inhibiting Hsp90, 2-{[2-(ethylsulfonyl)ethyl]thio}-1,3-benzothiazole destabilizes these proteins, leading to their degradation and the induction of apoptosis in cancer cells. 2-{[2-(ethylsulfonyl)ethyl]thio}-1,3-benzothiazole has also been shown to inhibit the Akt/mTOR signaling pathway, which is frequently dysregulated in cancer cells.
Biochemical and Physiological Effects:
2-{[2-(ethylsulfonyl)ethyl]thio}-1,3-benzothiazole has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of cell cycle progression. 2-{[2-(ethylsulfonyl)ethyl]thio}-1,3-benzothiazole has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-{[2-(ethylsulfonyl)ethyl]thio}-1,3-benzothiazole in lab experiments is its specificity for cancer cells. 2-{[2-(ethylsulfonyl)ethyl]thio}-1,3-benzothiazole has been shown to have minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of using 2-{[2-(ethylsulfonyl)ethyl]thio}-1,3-benzothiazole in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 2-{[2-(ethylsulfonyl)ethyl]thio}-1,3-benzothiazole. One area of interest is the development of more efficient synthesis methods for 2-{[2-(ethylsulfonyl)ethyl]thio}-1,3-benzothiazole and related benzothiazole compounds. Another area of interest is the characterization of the molecular targets of 2-{[2-(ethylsulfonyl)ethyl]thio}-1,3-benzothiazole and the identification of biomarkers that can predict patient response to 2-{[2-(ethylsulfonyl)ethyl]thio}-1,3-benzothiazole treatment. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 2-{[2-(ethylsulfonyl)ethyl]thio}-1,3-benzothiazole as a cancer therapeutic agent.
Synthesemethoden
The synthesis of 2-{[2-(ethylsulfonyl)ethyl]thio}-1,3-benzothiazole involves a multi-step process that begins with the reaction of 2-mercaptobenzothiazole with ethylene oxide to form 2-(2-hydroxyethylthio)benzothiazole. This intermediate is then reacted with sulfur trioxide and ethylamine to form 2-{[2-(ethylsulfonyl)ethyl]thio}-1,3-benzothiazole. The synthesis of 2-{[2-(ethylsulfonyl)ethyl]thio}-1,3-benzothiazole is a complex process that requires careful control of reaction conditions and purification techniques to obtain a high yield of pure product.
Wissenschaftliche Forschungsanwendungen
2-{[2-(ethylsulfonyl)ethyl]thio}-1,3-benzothiazole has been the subject of extensive scientific research due to its potential as a cancer therapeutic agent. Studies have shown that 2-{[2-(ethylsulfonyl)ethyl]thio}-1,3-benzothiazole induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This mechanism of action involves the release of cytochrome c from mitochondria, which triggers a cascade of events leading to cell death. 2-{[2-(ethylsulfonyl)ethyl]thio}-1,3-benzothiazole has been shown to be effective against a range of cancer cell lines, including breast, prostate, and colon cancer cells.
Eigenschaften
IUPAC Name |
2-(2-ethylsulfonylethylsulfanyl)-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S3/c1-2-17(13,14)8-7-15-11-12-9-5-3-4-6-10(9)16-11/h3-6H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEYNUIYTMROHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CCSC1=NC2=CC=CC=C2S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[4-(dimethylamino)piperidin-1-yl]methyl}-1-(2-fluoro-5-methoxybenzyl)-3-hydroxypiperidin-2-one](/img/structure/B5311957.png)

![3-[4-(4-chlorobenzyl)-1-piperazinyl]-1-[3-(difluoromethoxy)phenyl]-2-propen-1-one](/img/structure/B5311971.png)
![3-[5-(4-bromo-3-chlorophenyl)-2-furyl]-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5311978.png)
![4-(2-fluorophenoxy)-1-(spiro[2.3]hex-1-ylcarbonyl)piperidine-4-carboxylic acid](/img/structure/B5311981.png)
![3-{4-oxo-4-[2-(1-pyrrolidinylcarbonyl)-1-piperazinyl]butyl}-1H-indole](/img/structure/B5311993.png)
![4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5312006.png)
![7-(3-furoyl)-4-(3-methoxypiperidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5312013.png)
![N-benzyl-N'-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]sulfamide](/img/structure/B5312020.png)
![methyl 7-(3-fluorophenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5312026.png)
![N-[2-(tetrahydro-3-furanyl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5312041.png)

![4-bromo-N-{2-(4-chlorophenyl)-1-[(ethylamino)carbonyl]vinyl}benzamide](/img/structure/B5312050.png)
![1-{4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoyl}-4-azepanamine](/img/structure/B5312059.png)